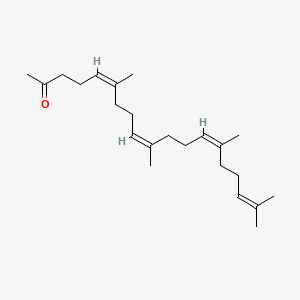

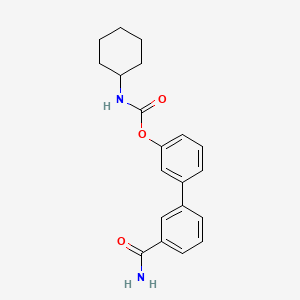

URB597

概要

説明

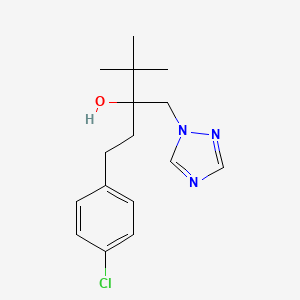

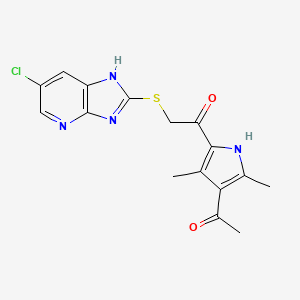

URB597は、シクロヘキシルカルバミン酸3'-カルバモイルビフェニル-3-イルエステルとしても知られており、脂肪酸アミドヒドロラーゼ(FAAH)の比較的選択的かつ不可逆的な阻害剤です。FAAHは、エンドカンナビノイドアナンダミドの主要な分解酵素です。This compoundによるFAAHの阻害は、中枢神経系および末梢神経系におけるアナンダミドの蓄積につながり、そこでカンナビノイド受容体を活性化します .

科学的研究の応用

URB597 has a wide range of scientific research applications, including:

作用機序

URB597は、FAAHを不可逆的に阻害することでその効果を発揮し、アナンダミドの蓄積につながります。アナンダミドは、特にCB1およびCB2受容体を活性化し、さまざまな生理的効果をもたらします。This compoundによるFAAHの阻害には、酵素の活性部位との共有結合の形成が含まれます .

類似の化合物との比較

類似の化合物

- 4-ノニルフェニルボロン酸

- LY-2183240

- PF-04457845

独自性

This compoundは、FAAHの比較的選択的かつ不可逆的な阻害において独自であり、他のFAAH阻害剤とは異なります。アナンダミドレベルを上昇させ、エンドカンナビノイド系を調節する能力は、研究や潜在的な治療応用における貴重なツールとなっています .

生化学分析

Biochemical Properties

URB597 interacts with FAAH, reducing the breakdown of endocannabinoids . This interaction enhances the concentration of endocannabinoids, which are involved in modulating various biochemical reactions. This compound also influences the MAPK/PI3K signaling pathways, which are crucial for cell survival .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can reduce the increase of pro-inflammatory cytokine interleukin-1β (IL-1β) and nucleotide binding and oligomerization domain-like receptor family pyrin domain-containing 3 (NLRP3) in the hippocampus and medial prefrontal cortex (mPFC) of both sexes .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to FAAH and inhibiting its activity. This leads to an increase in the levels of endocannabinoids. Additionally, this compound influences the MAPK/PI3K signaling pathways, which are involved in cell survival .

Metabolic Pathways

This compound is involved in the endocannabinoid metabolic pathway. It interacts with the enzyme FAAH, reducing the breakdown of endocannabinoids .

Transport and Distribution

It is known that this compound interacts with FAAH, which is widely distributed in various tissues .

Subcellular Localization

Given its interaction with FAAH, it is likely that this compound is localized to the same subcellular compartments as this enzyme .

準備方法

合成経路および反応条件

URB597は、シクロヘキシルイソシアネートと3'-カルバモイルビフェニル-3-イルエステルを反応させる複数段階のプロセスによって合成することができます。反応には通常、ジクロロメタンなどの有機溶媒が必要であり、制御された温度条件下で行われます .

工業的製造方法

This compoundの具体的な工業的製造方法は広く文書化されていませんが、合成は一般的に、保護基の使用、精製工程、核磁気共鳴(NMR)や質量分析(MS)などの技術を用いた特性評価を含む標準的な有機合成技術を含みます .

化学反応の分析

反応の種類

URB597は、以下を含むさまざまな化学反応を起こします。

酸化: this compoundは、特定の条件下で酸化されて酸化誘導体を生成することができます。

還元: 還元反応は、this compoundに存在する官能基を修飾することができます。

一般的な試薬および条件

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のための求核剤などがあります。条件は、目的の反応に応じて異なり、通常、制御された温度とジクロロメタンやエタノールなどの溶媒が含まれます .

生成される主な生成物

これらの反応から生成される主な生成物は、特定の反応条件によって異なります。たとえば、酸化によりヒドロキシル化誘導体が生成される可能性があり、置換反応により芳香環にさまざまな官能基を導入することができます .

科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用があります。

類似化合物との比較

Similar Compounds

- 4-Nonylphenylboronic acid

- LY-2183240

- PF-04457845

Uniqueness

URB597 is unique in its relatively selective and irreversible inhibition of FAAH, which distinguishes it from other FAAH inhibitors. Its ability to elevate anandamide levels and modulate the endocannabinoid system makes it a valuable tool in research and potential therapeutic applications .

特性

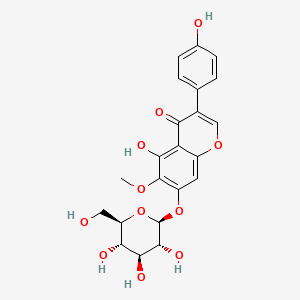

IUPAC Name |

[3-(3-carbamoylphenyl)phenyl] N-cyclohexylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c21-19(23)16-8-4-6-14(12-16)15-7-5-11-18(13-15)25-20(24)22-17-9-2-1-3-10-17/h4-8,11-13,17H,1-3,9-10H2,(H2,21,23)(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFVXGGUISEHAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)OC2=CC=CC(=C2)C3=CC(=CC=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70203046 | |

| Record name | URB-597 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204541 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

546141-08-6 | |

| Record name | 3′-(Aminocarbonyl)[1,1′-biphenyl]-3-yl N-cyclohexylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=546141-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | URB-597 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0546141086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | URB-597 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | URB597 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URB-597 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX47LB88FO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 3′-Carbamoyl-[1,1′-biphenyl]-3-yl cyclohexylcarbamate (URB597) primarily targets fatty acid amide hydrolase (FAAH), an intracellular serine hydrolase. []

A: this compound acts as a potent and selective inhibitor of FAAH. [, ] It binds to FAAH, preventing the enzyme from breaking down fatty acid ethanolamides (FAEs) like anandamide. []

A: Inhibition of FAAH by this compound leads to increased levels of FAEs, particularly anandamide, in various tissues, including the brain. [, , ] This elevation in anandamide levels results in enhanced activation of cannabinoid receptors, primarily CB1 receptors. [, ]

A: The augmented cannabinoid signaling resulting from this compound-mediated FAAH inhibition has been shown to produce antinociceptive, anti-inflammatory, anxiolytic, and neuroprotective effects in various preclinical models. [, , , , , , , , ]

ANone: The molecular formula of this compound is C20H22N2O3, and its molecular weight is 338.4 g/mol.

ANone: While the provided research papers don't offer detailed spectroscopic data, this information can be found in the compound's chemical supplier databases and publications dedicated to its chemical synthesis.

ANone: Information about this compound's material compatibility and stability under various conditions is not extensively discussed within the provided research articles. These aspects would be explored in pre-formulation and formulation development studies.

ANone: this compound is not a catalyst; it is an enzyme inhibitor. Therefore, information about its catalytic properties and applications is not applicable.

ANone: The provided research papers primarily focus on in vitro and in vivo studies of this compound. While they don't delve into computational modeling, this approach could be employed to further understand its binding interactions with FAAH and predict the effects of structural modifications.

A: The research mentions other FAAH inhibitors, such as URB532 and Compound 7, but they did not activate TRPA1 channels. [] This suggests structural variations can significantly impact this compound's activity and selectivity profile.

ANone: Details regarding the stability of this compound under various conditions and formulation strategies are not extensively covered in the provided research papers. These aspects are critical for drug development and would be investigated in preformulation and formulation studies.

ANone: The provided research articles focus on the scientific aspects of this compound and do not discuss SHE regulations. Compliance with these regulations is crucial for drug development and commercialization.

A: Research indicates that this compound can be effectively administered through various routes, including intraperitoneal [, , , , , , , , , , , , , , , , , ] and intracerebroventricular injections. [, ]

ANone: The precise metabolic pathways of this compound are not extensively detailed in the provided papers.

ANone: The primary route of this compound elimination from the body is not explicitly mentioned in the research.

A: The duration of action of this compound can vary depending on the dose, route of administration, and the specific experimental model. []

A: Studies have shown that this compound dose-dependently increases anandamide levels and modulates downstream signaling pathways, including those involved in pain perception, anxiety, and neuroprotection. [, , , , , ]

ANone: Researchers have employed various in vitro and in vivo models to investigate the effects of this compound:

- Cell Culture: Human embryonic kidney (HEK293) cells transfected with TRP channels, [, ] rat dorsal root ganglion (DRG) neurons, [, ] and SH-SY5Y human neuroblastoma cells [] have been used.

- Animal Models: Rodent models of pain (e.g., chronic constriction injury, formalin test, tail-flick test), [, , , , ] anxiety (e.g., elevated plus maze), [, ] depression (e.g., forced swim test), [, ] and neurodegenerative diseases (e.g., Parkinson's disease) [] have been employed.

ANone: this compound has demonstrated efficacy in preclinical models of:

- Pain: Reducing hyperalgesia and allodynia in models of neuropathic pain, inflammatory pain, and pain associated with sickle cell disease. [, , , , ]

- Anxiety and Depression: Attenuating anxiety-like and depressive-like behaviors. [, , ]

- Neuroprotection: Protecting against neuronal damage in models of Parkinson's disease, stroke, and vascular dementia. [, , ]

ANone: The development of resistance to this compound and potential cross-resistance with other compounds is not discussed in the provided research papers.

ANone: While the research articles highlight the therapeutic potential of this compound, comprehensive toxicology and long-term safety data are not presented. These are crucial aspects for drug development and require further investigation.

ANone: The provided research papers primarily focus on evaluating the pharmacological effects of this compound using systemic and central administration routes. Strategies for targeted drug delivery are not explored.

A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been employed to measure levels of this compound, anandamide, and other FAEs in biological samples. [, ]

ANone: Researchers have employed various techniques in addition to LC-MS/MS, including:

- Electrophysiology: To assess the activity of neurons and sensory nerves. [, , , ]

- Behavioral Assays: To evaluate pain, anxiety, depression, and cognitive function in animal models. [, , , , , , , , , , , ]

- Molecular Biology Techniques: Such as RT-qPCR and Western blotting, to examine gene and protein expression. [, , ]

- Immunohistochemistry: To visualize the distribution of proteins in tissues. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。